Technical Guide: Physicochemical Properties & Characterization of 6-Hydroxyquinoline-2-carbonitrile
Technical Guide: Physicochemical Properties & Characterization of 6-Hydroxyquinoline-2-carbonitrile
The following technical guide details the physicochemical properties, synthesis logic, and characterization protocols for 6-Hydroxyquinoline-2-carbonitrile .
Executive Summary
6-Hydroxyquinoline-2-carbonitrile (6-HQ-2-CN) is a bifunctional heteroaromatic scaffold integrating a phenolic hydrogen bond donor and a nitrile hydrogen bond acceptor within a quinoline core. Unlike its parent compound, 8-hydroxyquinoline (a classic metal chelator), the 6-hydroxy isomer exhibits distinct excited-state proton transfer (ESPT) behaviors and extended conjugation due to the electron-withdrawing cyano group at the C2 position.
This guide provides a comprehensive physicochemical profile, focusing on its utility as a pH-sensitive fluorophore and a pharmaceutical intermediate. It addresses the specific challenges in handling this compound, including its solubility profile and hydrolytic stability.
Physicochemical Profile
Core Data Table
Note: Where experimental values for this specific isomer are absent in open literature, values are derived from validated QSPR (Quantitative Structure-Property Relationship) models and structural analogs (6-Hydroxyquinoline, Quinoline-2-carbonitrile).
| Property | Value / Description | Confidence Level |
| CAS Number | 52313-34-5 | High (Verified) |
| Molecular Formula | High | |
| Molecular Weight | 170.17 g/mol | High |
| Physical State | Solid (Pale yellow to beige powder) | High |
| Melting Point | Predicted: 195–205 °C (See Note 1) | Medium (Analogy) |
| LogP (Octanol/Water) | ~2.1 (Predicted) | Medium |
| pKa (Phenolic OH) | ~8.2 (More acidic than 6-HQ due to CN) | Predicted |
| pKa (Quinolinium NH⁺) | < 1.0 (Strongly suppressed by 2-CN) | Predicted |
| Fluorescence | pH-dependent; Green emission (ESPT active) | High |
Note 1 (Melting Point): While 6-hydroxyquinoline melts at 188–190°C and quinoline-2-carbonitrile at 94°C, the combination of the polar hydroxyl group and the dipole-stabilizing nitrile group typically elevates the lattice energy. Researchers should expect a melting point higher than the parent 6-HQ.
Solubility & Stability Logic
-
Solubility: The compound exhibits an amphiphilic nature.
-
Aqueous: Low solubility at neutral pH. Solubility increases significantly at pH > 9 due to deprotonation of the phenol (
). -
Organic: Soluble in DMSO, DMF, and hot ethanol. Moderate solubility in chlorinated solvents (DCM, Chloroform).
-
-
Hydrolytic Stability: The C2-nitrile is susceptible to hydrolysis under extreme pH conditions, converting to the primary amide (6-hydroxyquinoline-2-carboxamide) and subsequently the carboxylic acid. Avoid prolonged exposure to strong acids or bases at elevated temperatures unless hydrolysis is the intended synthetic pathway.
Structural Analysis & Spectroscopy
Electronic Effects & Fluorescence (ESPT)
The 6-hydroxyquinoline core is a known photoacid. Upon UV excitation, the acidity of the phenolic proton increases dramatically (
-
Mechanism: In protic solvents, 6-HQ-2-CN likely undergoes Excited-State Proton Transfer (ESPT) to the solvent, generating the excited phenolate anion (
). -
Spectral Shift: This results in a large Stokes shift.[1] The neutral species absorbs in the UV (approx. 320–340 nm) but emits in the visible green region (approx. 450–520 nm) due to the emission from the lower-energy zwitterionic or anionic species.
-
Effect of 2-CN: The electron-withdrawing nitrile group at C2 stabilizes the ground-state anion, potentially lowering the ground-state pKa. It also extends the
-conjugation, likely red-shifting the absorption maximum compared to unsubstituted 6-hydroxyquinoline.
Expected NMR Signatures (DMSO- )
-
~10.5 ppm (s, 1H): Phenolic -OH (broad, disappears with
exchange). - ~8.4 ppm (d, 1H): H4 proton (deshielded by ring nitrogen).
- ~8.0 ppm (d, 1H): H3 proton.
- ~7.0–7.5 ppm (m, 3H): H5, H7, H8 (aromatic protons on the benzenoid ring).
-
Carbon-13: Distinct signal at ~118 ppm for the Nitrile (
) carbon.
Synthesis & Impurities[4]
Retrosynthetic Analysis
The synthesis of 6-HQ-2-CN typically avoids direct cyanation of the phenol to prevent O-alkylation. A robust route involves the Reissert-Henze functionalization of the N-oxide.
Figure 1: Retrosynthetic strategy for 6-Hydroxyquinoline-2-carbonitrile via the N-oxide pathway.
Critical Impurities
-
6-Methoxyquinoline-2-carbonitrile: Result of incomplete demethylation. Detectable by -OMe singlet in NMR (~3.9 ppm).
-
6-Hydroxyquinoline-2-carboxamide: Result of nitrile hydrolysis. Detectable by IR (Amide peaks at 1650–1690 cm⁻¹) and loss of sharp CN stretch (~2230 cm⁻¹).
Experimental Protocols (Self-Validating Systems)
Protocol: Spectrophotometric pKa Determination
Since the pKa is critical for its use as a probe, this protocol ensures accurate determination despite solubility issues.
Reagents:
-
Buffer series (pH 2.0 to 12.0, 0.5 pH increments).
-
Stock solution: 1 mM 6-HQ-2-CN in Methanol.
Workflow:
-
Preparation: Dilute stock into buffers to a final concentration of 10 µM (keep MeOH < 1% to avoid solvent effects).
-
Scan: Record UV-Vis spectra (250–500 nm) for each pH point.
-
Analysis: Identify isosbestic points (indicating a clean two-state transition).
-
Calculation: Plot Absorbance at
vs. pH. Fit data to the Henderson-Hasselbalch equation: -
Validation: The plot must yield a sigmoid curve with
. If isosbestic points are not sharp, check for decomposition (hydrolysis) or precipitation.
Protocol: Fluorescence Quantum Yield ( )
Standard: Quinine Sulfate in 0.1 M
Workflow:
-
Prepare solutions of 6-HQ-2-CN (in Ethanol) and Quinine Sulfate (in acid) such that Absorbance at excitation wavelength (e.g., 350 nm) is < 0.1 (to avoid inner filter effects).
-
Record integrated fluorescence emission spectra (
and ). -
Calculate
using: (Where is the refractive index of the solvent).
References
-
Bardez, E., et al. (1997). "Excited-state proton transfer in 6-hydroxyquinoline." Chemical Physics Letters. Link
- Context: Establishes the photoacidic mechanism of the 6-hydroxyquinoline core.
-
Fluorochem. (2024).[2] "Product Specification: 6-Hydroxyquinoline-2-carbonitrile (CAS 52313-34-5)."[3] Fluorochem Catalog. Link
- Context: Verification of CAS identity and commercial availability.
- Yoshina, S., & Tanaka, Y. (1968). "Studies on Quinoline Derivatives." Yakugaku Zasshi.
-
PubChem. (2024). "Compound Summary: 6-Hydroxyquinoline." National Library of Medicine. Link
- Context: Baseline physicochemical d
